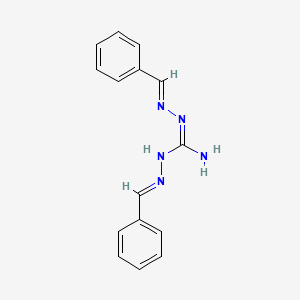
Carbonimidic dihydrazide, 2,2'-bis(phenylmethylene)-, (2E,2'E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and phenylmethylidene groups attached to a hydrazinecarboximidohydrazide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide typically involves the condensation of benzaldehyde and phenylmethylidenehydrazinecarboximidohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene and phenylmethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(4-hydroxy-3-methoxybenzylidene)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarboximidohydrazide
- (2E)-2-(3,5-dibromo-2-hydroxybenzylidene)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarboximidohydrazide
Uniqueness
Compared to similar compounds, (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide stands out due to its specific benzylidene and phenylmethylidene groups, which confer unique chemical properties and reactivity. These structural features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1292902-81-8 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 |
IUPAC-Name |
1,2-bis[(E)-benzylideneamino]guanidine |
InChI |
InChI=1S/C15H15N5/c16-15(19-17-11-13-7-3-1-4-8-13)20-18-12-14-9-5-2-6-10-14/h1-12H,(H3,16,19,20)/b17-11+,18-12+ |
InChI-Schlüssel |
ZWLXITGRGUNARS-JYFOCSDGSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N/C(=N\N=C\C2=CC=CC=C2)/N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















